N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

Catalog No.

S7753029

CAS No.

M.F

C19H17N3OS

M. Wt

335.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C19H17N3OS/c23-17(20-19-22-21-18(24-19)15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,20,22,23)

InChI Key

WRONHWNAWJPRGD-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

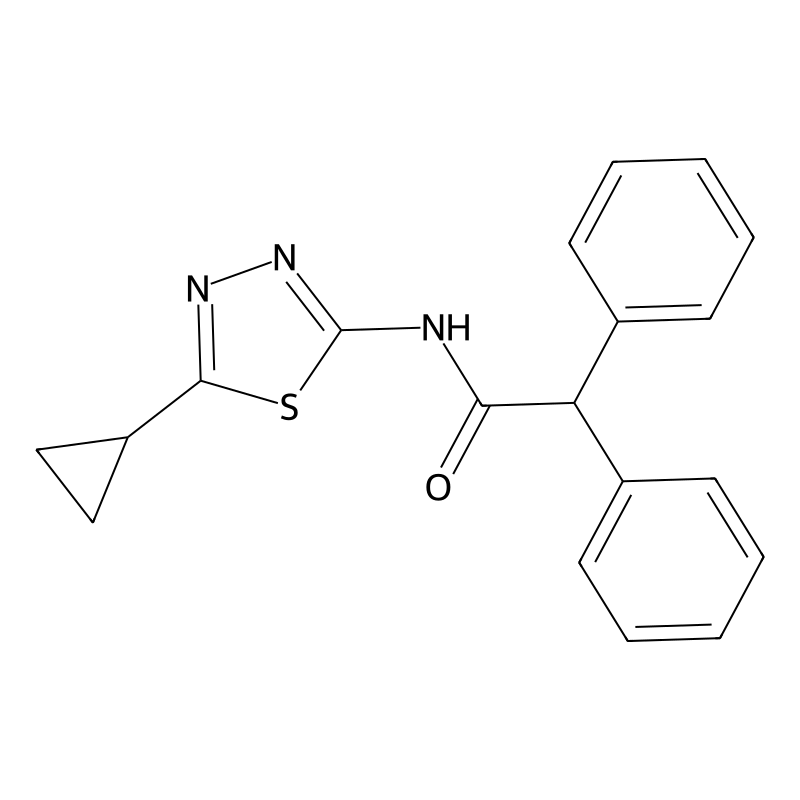

CPDT is a synthetic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing two nitrogen and one sulfur atoms. CPDT has a cyclopropyl ring attached to the thiadiazole ring and two phenyl groups attached to the amide functional group. CPDT was first reported in 2003 by a group of researchers led by F. Cheng at Purdue University. Since then, CPDT has been studied for its potential applications in various scientific fields.

CPDT is a white solid with a melting point of 220-225°C. It is poorly soluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. CPDT has a molecular weight of 366 g/mol and a molecular formula of C21H19N3OS. Its structure is shown below:

CPDT can be synthesized from 5-amino-1,3,4-thiadiazole-2-thiol and 2,2-diphenylacetic acid. The synthesis involves several steps, including the formation of an intermediate compound and the addition of a cyclopropyl ring. The final product is purified using column chromatography.

The structure and purity of CPDT can be confirmed using several analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The structure and purity of CPDT can be confirmed using several analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

NMR spectroscopy can be used to identify the positions of hydrogen and carbon atoms in the CPDT molecule. IR spectroscopy can be used to identify the functional groups present in the molecule. MS can be used to determine the molecular weight of the molecule and to identify the fragments produced by fragmentation.

CPDT has been found to exhibit anti-inflammatory and analgesic properties in animal studies. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to confirm these findings and to determine the mechanisms of action of CPDT.

Studies on the toxicity of CPDT have been limited. In a study on rats, CPDT was found to be non-toxic at doses of up to 500 mg/kg. However, further studies are needed to determine the long-term effects of CPDT and its potential toxicity in humans.

CPDT has potential applications in various scientific fields, including medicinal chemistry, materials science, and electronics. It has been studied as a potential inhibitor of proteases, which are enzymes that play a role in various diseases such as cancer and HIV. CPDT has also been studied for its potential use in organic electronics due to its semiconducting properties.

CPDT is still a relatively new compound, and research on its properties and potential applications is ongoing. Several studies have reported on the synthesis, characterization, and biological properties of CPDT.

CPDT has potential applications in various fields of research and industry. In medicinal chemistry, it may be used as a potential inhibitor of proteases, which could lead to the development of new drugs for diseases such as cancer and HIV. In materials science, it may be used in the development of organic semiconductors for electronic applications. CPDT may also have potential applications in agriculture as a pesticide or fungicide.

Limitations:

One of the limitations of CPDT is its limited solubility in water. This may limit its potential applications in aqueous environments. Further studies are needed to determine the long-term effects of CPDT, its toxicity in humans, and its potential for environmental impacts.

Limitations:

One of the limitations of CPDT is its limited solubility in water. This may limit its potential applications in aqueous environments. Further studies are needed to determine the long-term effects of CPDT, its toxicity in humans, and its potential for environmental impacts.

Several potential future directions for CPDT research include:

1. Further studies on the biological properties of CPDT, including its potential as a protease inhibitor and its anticancer properties.

2. Development of new synthetic routes for CPDT to improve yield and reduce environmental impact.

3. Studies on the potential use of CPDT in organic electronics, including the development of new devices such as organic solar cells.

4. Investigation of the potential use of CPDT as a plant protectant, including its use as a pesticide or fungicide.

5. Development of new methods for the characterization of CPDT, including the use of X-ray crystallography to determine its crystal structure.

In conclusion, CPDT is a compound that has potential applications in various scientific fields, including medicinal chemistry, materials science, and electronics. Its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications, limitations, and future directions have been reviewed in this paper. Further research is needed to fully explore the potential of this compound in various scientific fields.

1. Further studies on the biological properties of CPDT, including its potential as a protease inhibitor and its anticancer properties.

2. Development of new synthetic routes for CPDT to improve yield and reduce environmental impact.

3. Studies on the potential use of CPDT in organic electronics, including the development of new devices such as organic solar cells.

4. Investigation of the potential use of CPDT as a plant protectant, including its use as a pesticide or fungicide.

5. Development of new methods for the characterization of CPDT, including the use of X-ray crystallography to determine its crystal structure.

In conclusion, CPDT is a compound that has potential applications in various scientific fields, including medicinal chemistry, materials science, and electronics. Its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications, limitations, and future directions have been reviewed in this paper. Further research is needed to fully explore the potential of this compound in various scientific fields.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

335.10923335 g/mol

Monoisotopic Mass

335.10923335 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds